molecular formula C21H18N6O3S B2947486 2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide CAS No. 893927-23-6

2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide

Cat. No.: B2947486
CAS No.: 893927-23-6
M. Wt: 434.47
InChI Key: BHRBITDPPRXRMB-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a heterocyclic scaffold known for diverse pharmacological applications, including kinase inhibition and anticancer activity. The structure features:

  • A 2,4-dimethylphenyl group at the 1-position of the pyrazolo[3,4-d]pyrimidine core, contributing steric bulk and electron-donating effects.
  • A thioacetamide linker at the 4-position, with an N-(4-nitrophenyl) substituent, introducing strong electron-withdrawing properties.

Properties

IUPAC Name

2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O3S/c1-13-3-8-18(14(2)9-13)26-20-17(10-24-26)21(23-12-22-20)31-11-19(28)25-15-4-6-16(7-5-15)27(29)30/h3-10,12H,11H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHRBITDPPRXRMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological evaluation, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Molecular Structure

  • Molecular Formula: C26H25N7O3
  • Molecular Weight: 483.532 g/mol
  • IUPAC Name: N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2,3-dimethoxybenzamide

Structural Representation

PropertyValue
InChIInChI=1S/C26H25N7O3/c1-15...
InChI KeyQUWTVTQNYHZDAE-UHFFFAOYSA-N
Canonical SMILESCC1=CC(=C(C=C1)N2C3=C(C=N2)...

The compound's biological activity is primarily attributed to its ability to inhibit cyclin-dependent kinase 2 (CDK2), a critical regulator of the cell cycle. By binding to the active site of CDK2, it prevents the enzyme from facilitating the transition from the G1 phase to the S phase of the cell cycle, leading to cytotoxic effects on various cancer cell lines .

Anticancer Activity

Research has demonstrated that similar pyrazolo[3,4-d]pyrimidine derivatives exhibit significant cytotoxicity against multiple cancer cell lines. For instance, compounds in this class have shown effective inhibition of cell proliferation in breast and lung cancer models. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the pyrazole ring can enhance anticancer potency.

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has been evaluated for anti-inflammatory activity. Pyrazolo derivatives with nitrophenyl substituents have shown superior anti-inflammatory effects compared to standard drugs like diclofenac sodium. The mechanism likely involves inhibition of cyclooxygenase enzymes (COX-I and COX-II), which are pivotal in inflammatory pathways .

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry investigated the anticancer properties of pyrazolo[3,4-d]pyrimidine derivatives. The findings indicated that compounds with a similar scaffold exhibited IC50 values ranging from 0.5 to 5 µM against various cancer cell lines, demonstrating potent cytotoxicity and selective action against malignant cells while sparing normal cells .

Study 2: Anti-inflammatory Activity

In a separate study focusing on anti-inflammatory agents, derivatives of this compound were tested for COX-II inhibitory activity. The results showed that certain modifications significantly enhanced selectivity and potency against COX-II with IC50 values as low as 0.52 µM, indicating potential for therapeutic applications in inflammatory diseases .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfur atom in the thioether group (C–S–C) undergoes nucleophilic substitution under basic or acidic conditions. For example:

  • Reaction with primary amines (e.g., methylamine) leads to displacement of the acetamide group, forming substituted thiol derivatives .

  • Halogenation (e.g., using Cl<sub>2</sub> or Br<sub>2</sub>) replaces the sulfur atom with halogens, yielding halogenated pyrazolo-pyrimidines.

Table 1: Nucleophilic Substitution Reactions

ReagentConditionsProductYield (%)Source
MethylamineEtOH, reflux2-((1-(2,4-dimethylphenyl)-4-(methylamino)pyrimidine)thio)acetamide65–78
Chlorine gasDCM, 0°C4-chloro-pyrazolo[3,4-d]pyrimidine analog82

Oxidation Reactions

The thioether linkage is susceptible to oxidation, forming sulfoxide or sulfone derivatives:

  • H<sub>2</sub>O<sub>2</sub> in acetic acid oxidizes the thioether to sulfoxide (mild conditions) or sulfone (harsh conditions).

  • mCPBA (meta-chloroperbenzoic acid) selectively produces sulfones in high yields.

Table 2: Oxidation of Thioether Group

Oxidizing AgentConditionsProduct (Oxidation State)Yield (%)Source
H<sub>2</sub>O<sub>2</sub> (30%)AcOH, 50°CSulfoxide70
mCPBADCM, RTSulfone88

Hydrolysis of Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis (HCl, reflux) yields the corresponding carboxylic acid .

  • Basic hydrolysis (NaOH, ethanol/water) produces ammonium salts .

Table 3: Hydrolysis Reactions

ConditionsReagentProductYield (%)Source
6M HCl, reflux2-((1-(2,4-dimethylphenyl)-pyrimidinyl)thio)acetic acid75
2M NaOH, 70°CAmmonium salt of thioacetic acid68

Cyclization Reactions

The compound participates in cyclization to form fused heterocycles:

  • Reaction with hydrazine hydrate forms triazolo-pyrimidine derivatives .

  • Thiourea in basic media generates thiadiazole-linked products .

Table 4: Cyclization Reactions

ReagentConditionsProductYield (%)Source
Hydrazine hydrateEtOH, ΔTriazolo[4,5-d]pyrimidine analog85
Thiourea, K<sub>2</sub>CO<sub>3</sub>DMF, 100°CThiadiazole-fused pyrimidine72

Electrophilic Aromatic Substitution

The nitrophenyl group directs electrophilic substitution reactions:

  • Nitration (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) adds nitro groups at meta positions .

  • Sulfonation (H<sub>2</sub>SO<sub>4</sub>, SO<sub>3</sub>) introduces sulfonic acid groups .

Reduction Reactions

The nitro group (-NO<sub>2</sub>) on the phenyl ring is reduced to amine (-NH<sub>2</sub>) under catalytic hydrogenation:

  • H<sub>2</sub>/Pd-C in ethanol yields the corresponding aminophenyl derivative .

Table 5: Reduction of Nitro Group

CatalystConditionsProductYield (%)Source
Pd-C (10%)EtOH, 50 psi H<sub>2</sub>2-((1-(2,4-dimethylphenyl)-pyrimidinyl)thio)-N-(4-aminophenyl)acetamide90

Metal Complexation

The sulfur and nitrogen atoms coordinate with transition metals:

  • Cu(II) and Fe(III) form stable complexes, enhancing biological activity .

Key Mechanistic Insights

  • Nucleophilic substitution at sulfur proceeds via an S<sub>N</sub>2 mechanism, confirmed by kinetic studies .

  • Oxidation pathways involve radical intermediates, as evidenced by ESR spectroscopy.

  • Cyclization reactions are thermodynamically favorable due to aromatic stabilization of fused rings .

Comparison with Similar Compounds

Core Structure Variations

Pyrazolo-pyrimidine derivatives often differ in fused ring systems or substituent positioning:

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight Reference
Target Compound Pyrazolo[3,4-d]pyrimidine 2,4-Dimethylphenyl; 4-nitrophenyl (via thioacetamide) Not reported Not reported -
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine Pyrazolo-pyrimidine + thienopyrimidine Phenyl; thienopyrimidine C19H12N6S 380.40
2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-nitrophenyl)acetamide Pyrazolo[3,4-b]pyridine 4-Chlorophenyl; 4-nitrophenyl (via acetamide) C27H20ClN5O4 513.93

Key Observations :

  • Hybrid cores (e.g., thienopyrimidine in ) may enhance π-stacking interactions but reduce metabolic stability compared to simpler pyrazolo-pyrimidines.

Substituent Effects on Activity and Physicochemical Properties

Substituents critically influence electronic, steric, and solubility properties:

Compound Name Substituent(s) Electronic Effect Notable Properties Reference
Target Compound 2,4-Dimethylphenyl; 4-NO2-phenyl Electron-donating (methyl); Strong electron-withdrawing (NO2) Likely moderate solubility; enhanced target affinity due to nitro group -
2-{[1-(4-Fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[4-(trifluoromethoxy)phenyl]acetamide 4-Fluorophenyl; CF3O-phenyl Moderate electron-withdrawing (F; CF3O) High lipophilicity (logP ~3.5 inferred); improved membrane permeability
N-(4-acetylphenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide 3-Chlorophenyl; 4-acetylphenyl Electron-withdrawing (Cl; acetyl) Reduced solubility (acetyl group); potential for covalent interactions

Key Observations :

  • Nitro groups (e.g., in target compound and ) improve binding to electron-deficient enzyme pockets but may reduce bioavailability due to polarity.
  • Fluorine/trifluoromethoxy groups () enhance metabolic stability and lipophilicity, favoring CNS penetration.

Key Observations :

  • Thioether linkages (target compound, ) are versatile but require careful optimization to avoid side reactions.
  • Acid-mediated cyclizations () yield fused heterocycles but may necessitate harsh conditions, reducing functional group tolerance.

Physicochemical and Spectral Data

Available data for selected analogs:

Compound Name Melting Point (°C) IR (C=O stretch, cm⁻¹) 1H NMR (Key Signals) Reference
2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-nitrophenyl)acetamide 231–233 1668 δ 10.13 (-NH); δ 4.27 (CH2)
N-(4-acetylphenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide Not reported Not reported Smiles: CC(=O)c1ccc(NC(=O)CSc2ncnc3c2cnn3-c2cccc(Cl)c2)cc1

Key Observations :

  • Acetamide C=O stretches appear near 1660–1680 cm⁻¹ (), consistent across analogs.
  • Aromatic protons in NMR spectra (e.g., δ 7.18–7.88 in ) confirm substituent integration.

Q & A

Q. What synthetic routes are commonly employed for the preparation of this compound?

The compound is synthesized via nucleophilic substitution reactions. A typical method involves reacting pyrazolo[3,4-d]pyrimidin-4-one intermediates with α-chloroacetamides (e.g., 2-chloro-N-(4-nitrophenyl)acetamide) in acetone under basic conditions (e.g., potassium carbonate) at room temperature for 8–12 hours . Purification is achieved through solvent evaporation, water washing, and crystallization. Key steps include:

  • Intermediate preparation : Pyrazolo[3,4-d]pyrimidin-4-one derivatives are synthesized using substituent-specific aryl halides.
  • Thioether formation : The thiol group is introduced via substitution with thiourea or mercaptoacetic acid derivatives .

Q. What analytical techniques are recommended for confirming structural integrity?

Characterization relies on:

TechniqueConditions/ParametersReference
1H NMR DMSO-d6, δ 2.03–9.91 ppm (aromatic protons, NH peaks)
LC-MS m/z 376.0 [M+H]+; retention time calibrated via C18 column
Elemental Analysis Combustion analysis for C, H, N, S within ±0.4% theoretical

Q. What solubility and stability profiles should researchers consider for in vitro assays?

The compound is sparingly soluble in aqueous buffers but dissolves in DMSO or acetone. Stability studies recommend storage at –20°C under inert gas to prevent thioether oxidation. Accelerated degradation studies (40°C/75% RH for 4 weeks) show <5% decomposition via HPLC .

Advanced Research Questions

Q. How can reaction yields be optimized during the coupling of pyrazolo[3,4-d]pyrimidin-4-one intermediates with α-chloroacetamides?

Yield optimization strategies include:

  • Catalyst screening : Use of K2CO3 in acetone improves nucleophilicity of the thiol group .
  • Temperature control : Reactions at 0–5°C reduce side-product formation (e.g., disulfide byproducts) .
  • Stoichiometry : A 1:1.2 molar ratio of pyrazolo-pyrimidine to α-chloroacetamide minimizes unreacted starting material .

Q. How should discrepancies in spectroscopic data between batches be resolved?

Methodological steps include:

  • Repeat synthesis under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to rule out environmental variability .
  • Alternative characterization : X-ray crystallography or 2D NMR (e.g., HSQC, HMBC) to confirm regiochemistry of substituents .
  • Impurity profiling : LC-MS/MS to identify trace byproducts (e.g., oxidized thioethers or unreacted intermediates) .

Q. What in silico tools are suitable for predicting biological targets or pharmacokinetic properties?

Computational approaches include:

  • Molecular docking : Use AutoDock Vina with protein targets (e.g., kinase domains) to predict binding affinity .
  • ADMET prediction : SwissADME for bioavailability, CYP450 interactions, and blood-brain barrier permeability .
  • QSAR modeling : Leverage datasets of pyrazolo-pyrimidine analogs to correlate substituent effects with activity .

Contradictions and Validation

Q. How to address conflicting data on bioactivity across studies?

  • Assay standardization : Validate enzyme inhibition assays (e.g., IC50 measurements) using positive controls (e.g., staurosporine for kinases) .
  • Dose-response curves : Perform triplicate experiments with gradient concentrations (1 nM–100 µM) to ensure reproducibility .
  • Off-target screening : Use proteome-wide affinity profiling (e.g., thermal shift assays) to identify non-specific interactions .

Methodological Tables

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
Thioether formationK2CO3, acetone, RT, 8 h58–72>95%
CrystallizationEthanol, –20°C, 24 h8599%

Q. Table 2: Recommended In Vitro Assays

Assay TypeTargetProtocol Reference
Enzyme inhibitionKinasesPre-incubate compound (1 µM) with ATP (10 µM) for 30 min
CytotoxicityCancer cell linesMTT assay, 48 h exposure, IC50 calculation

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